

Application Notes and Protocols: Levan-Based Hydrogels for Tissue Engineering Scaffolds

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Compound of Interest

Compound Name: *Levan*

Cat. No.: *B1592505*

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These application notes provide a comprehensive guide to the utilization of **levan**-based hydrogels as scaffolds in tissue engineering. This document details the synthesis, characterization, and application of these biocompatible and biodegradable materials, offering detailed protocols for their preparation and analysis.

Introduction to Levan Hydrogels

Levan, a naturally occurring polysaccharide composed of fructose units, has emerged as a promising biomaterial for tissue engineering applications.^{[1][2]} Its inherent biocompatibility, biodegradability, and structural similarity to the extracellular matrix (ECM) make it an ideal candidate for creating scaffolds that support cell growth, proliferation, and differentiation.^{[1][3][4]} **Levan**-based hydrogels can be engineered to possess a range of mechanical properties and degradation kinetics, allowing for their application in the regeneration of various tissues, including bone, cartilage, and skin.^{[3][5][6]}

Data Presentation: Properties of Levan-Based Hydrogels

The functional characteristics of **levan**-based hydrogels are highly tunable and depend on factors such as **levan** concentration, crosslinking method, and the incorporation of other

bioactive molecules. The following tables summarize key quantitative data from the literature to provide a comparative overview of their performance.

Table 1: Mechanical Properties of **Levan**-Based Hydrogels

Hydrogel Composition	Crosslinking Method	Young's Modulus (kPa)	Compressive Modulus (kPa)	Storage Modulus (G') (Pa)	Reference(s)
10% Levan	Methacrylation, UV	15 - 30	25 - 50	1000 - 5000	[7] [8]
5% Levan / 5% Gelatin	Glutaraldehyde	5 - 15	10 - 25	500 - 2000	[9]
10% Levan with Bio-Oss®	Physical	Not Reported	Not Reported	Not Reported	[5]
Phosphonated Levan (PhHL)	BDDE	Not Reported	Not Reported	~1000 - 10000	[9]

Table 2: Swelling and Degradation Properties of **Levan**-Based Hydrogels

Hydrogel Composition	Swelling Ratio (%)	Degradation Time	Reference(s)
10% Methacrylated Levan	800 - 1200	4 - 8 weeks	[9]
5% Levan / 5% Gelatin	1000 - 1500	2 - 4 weeks	[9]
Phosphonated Levan (PhHL)	600 - 900	> 8 weeks	[9]

Table 3: Biocompatibility of **Levan**-Based Hydrogels

Hydrogel Composition	Cell Type	Assay	Cell Viability (%)	Reference(s)
10% Methacrylated Levan	Fibroblasts	MTT	> 95%	[9]
10% Levan with Bio-Oss®	Osteoblasts	MTT	~180% (relative to control)	[5]
Phosphonated Levan (PhHL)	Keratinocytes	Live/Dead	> 90%	[9]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis, characterization, and biological evaluation of **levan**-based hydrogel scaffolds.

Protocol 1: Synthesis of Methacrylated Levan (Levan-MA) Hydrogels

Materials:

- **Levan** powder
- Methacrylic anhydride (MA)
- Dialysis tubing (MWCO 12-14 kDa)
- Photoinitiator (e.g., Irgacure 2959)
- Phosphate-buffered saline (PBS)
- UV light source (365 nm)

Procedure:

- Dissolve **levan** powder in deionized water to create a 10% (w/v) solution.

- Cool the solution to 4°C in an ice bath.
- Slowly add methacrylic anhydride (MA) to the **levan** solution with continuous stirring. A typical molar ratio is 5:1 (MA:fructose unit of **levan**).
- Allow the reaction to proceed for 24 hours at 4°C with constant stirring.
- Stop the reaction by dialyzing the solution against deionized water for 3-5 days, changing the water frequently to remove unreacted MA and other byproducts.
- Freeze-dry the dialyzed solution to obtain purified **Levan-MA**.
- To form hydrogels, dissolve the **Levan-MA** in PBS at the desired concentration (e.g., 10% w/v).
- Add a photoinitiator (e.g., 0.5% w/v Irgacure 2959) to the **Levan-MA** solution and vortex until fully dissolved.
- Pipette the solution into a mold of the desired shape and size.
- Expose the solution to UV light (365 nm) for 5-10 minutes to initiate photocrosslinking and hydrogel formation.
- Gently remove the hydrogel from the mold and wash with sterile PBS before use.

Protocol 2: Characterization of Hydrogel Swelling Ratio

Materials:

- Synthesized **levan** hydrogel
- Phosphate-buffered saline (PBS, pH 7.4)
- Analytical balance
- Kimwipes or filter paper

Procedure:

- Prepare hydrogel samples of a known initial weight (W_d). This can be the weight after lyophilization or immediately after synthesis if the initial water content is known.
- Immerse the hydrogel samples in PBS at 37°C.
- At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), remove the hydrogels from the PBS.
- Gently blot the surface of the hydrogels with a Kimwipe or filter paper to remove excess surface water.
- Weigh the swollen hydrogel (W_s).
- Return the hydrogel to the PBS solution.
- Continue measurements until the weight of the hydrogel becomes constant, indicating that equilibrium swelling has been reached.
- Calculate the swelling ratio using the following formula: $\text{Swelling Ratio (\%)} = [(W_s - W_d) / W_d] * 100$

Protocol 3: Rheological Characterization

Materials:

- Synthesized **levan** hydrogel
- Rheometer with parallel plate geometry

Procedure:

- Place a hydrogel sample of appropriate dimensions onto the lower plate of the rheometer.
- Lower the upper plate to the desired gap size, ensuring complete and uniform contact with the hydrogel.
- Perform a frequency sweep test at a constant strain within the linear viscoelastic region (typically 0.1-1%) to determine the storage modulus (G') and loss modulus (G'').[\[10\]](#)

- Vary the angular frequency from 0.1 to 100 rad/s.
- Record G' and G'' as a function of frequency. A stable gel is indicated by G' being significantly higher than G'' across the frequency range.[\[11\]](#)
- Perform a strain sweep test at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region and the yield stress of the hydrogel.

Protocol 4: Scanning Electron Microscopy (SEM) for Morphological Analysis

Materials:

- Synthesized **levan** hydrogel
- Glutaraldehyde solution (2.5%)
- Ethanol series (30%, 50%, 70%, 90%, 100%)
- Critical point dryer or Hexamethyldisilazane (HMDS)
- SEM stubs
- Sputter coater (e.g., gold-palladium)

Procedure:

- Fix the hydrogel samples in a 2.5% glutaraldehyde solution for 2-4 hours.
- Wash the fixed samples with PBS three times for 15 minutes each.
- Dehydrate the samples through a graded series of ethanol (30%, 50%, 70%, 90%) for 15 minutes at each concentration, followed by three 15-minute washes in 100% ethanol.
- Dry the dehydrated samples using a critical point dryer or by immersing them in HMDS and allowing it to evaporate in a fume hood.
- Mount the dried hydrogel samples onto SEM stubs using conductive carbon tape.

- Sputter-coat the samples with a thin layer of a conductive metal (e.g., gold-palladium) to prevent charging under the electron beam.
- Image the cross-sectional morphology of the hydrogels using a scanning electron microscope.

Protocol 5: Cell Viability Assessment using MTT Assay

Materials:

- **Levan** hydrogel scaffolds
- Cells (e.g., fibroblasts, osteoblasts)
- Cell culture medium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO) or isopropanol
- 96-well plate
- Microplate reader

Procedure:

- Sterilize the **levan** hydrogel scaffolds by UV irradiation or by washing with 70% ethanol followed by sterile PBS.
- Place the sterile scaffolds into the wells of a 96-well plate.
- Seed cells onto the scaffolds at a desired density (e.g., 1×10^4 cells/scaffold) and incubate under standard cell culture conditions (37°C, 5% CO₂).
- At desired time points (e.g., 1, 3, 7 days), remove the culture medium.
- Add 100 µL of fresh culture medium and 10 µL of MTT solution to each well.

- Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
- Carefully remove the medium containing MTT.
- Add 100 µL of DMSO or acidified isopropanol to each well to dissolve the formazan crystals.
- Incubate for 15-30 minutes at room temperature with gentle shaking to ensure complete dissolution.
- Measure the absorbance of the solution at 570 nm using a microplate reader.
- Cell viability can be expressed as a percentage relative to a control group (e.g., cells cultured on tissue culture plastic).

Protocol 6: Cell Viability Assessment using Live/Dead Assay

Materials:

- Cell-seeded **levan** hydrogel scaffolds
- Live/Dead Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium homodimer-1)
- Phosphate-buffered saline (PBS)
- Fluorescence microscope

Procedure:

- Prepare cell-seeded hydrogel scaffolds as described in Protocol 5.
- At the desired time point, wash the scaffolds twice with sterile PBS to remove the culture medium.
- Prepare the Live/Dead staining solution by diluting Calcein AM (for live cells, green fluorescence) and Ethidium homodimer-1 (for dead cells, red fluorescence) in PBS according to the manufacturer's instructions.

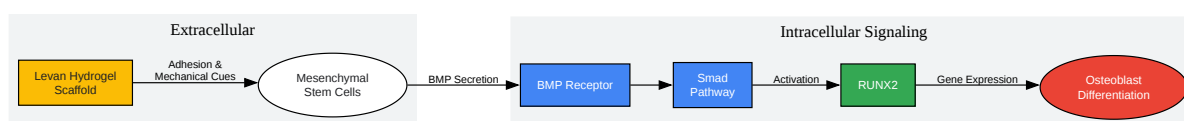
- Incubate the scaffolds in the staining solution for 30-45 minutes at room temperature, protected from light.
- Wash the scaffolds again with PBS to remove excess dyes.
- Immediately visualize the stained cells within the hydrogel using a fluorescence microscope. Live cells will fluoresce green, and the nuclei of dead cells will fluoresce red.
- Images can be captured and analyzed to quantify the percentage of live and dead cells.

Signaling Pathways and Experimental Workflows

The interaction of cells with **levan**-based hydrogels can trigger specific signaling pathways that are crucial for tissue regeneration. Understanding these pathways and the experimental workflows to study them is essential for optimizing scaffold design.

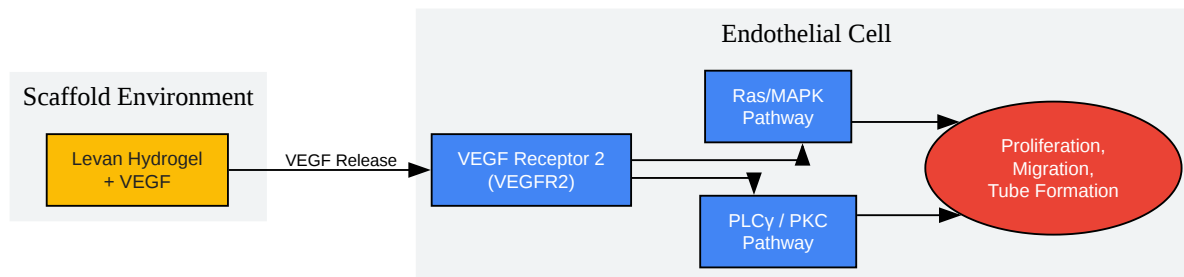
Signaling Pathways in Levan-Mediated Tissue Regeneration

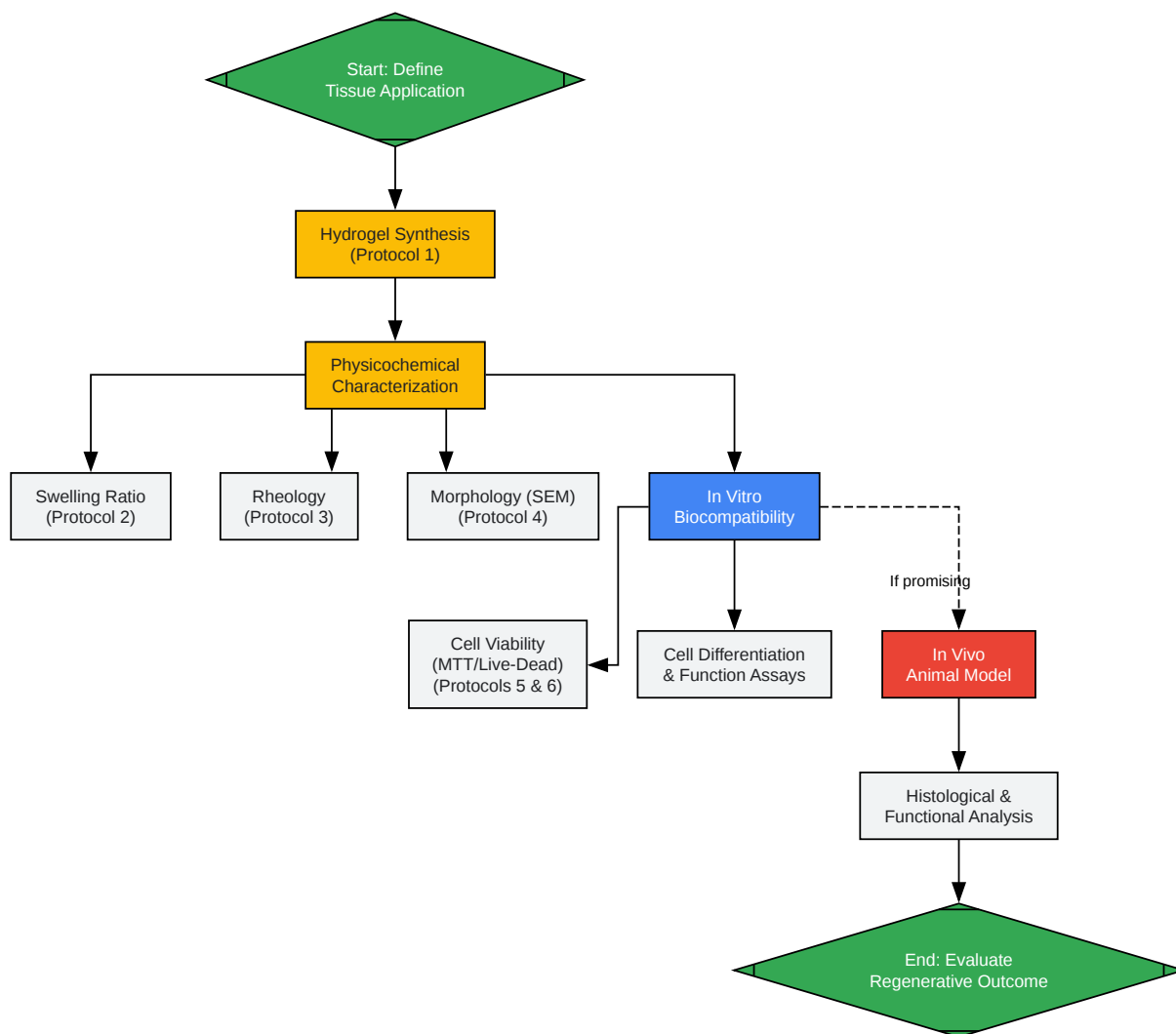
Levan-based hydrogels can influence key signaling pathways involved in osteogenesis and angiogenesis. For instance, in bone regeneration, these scaffolds may promote the differentiation of mesenchymal stem cells (MSCs) into osteoblasts by modulating pathways such as the Bone Morphogenetic Protein (BMP) and Runt-related transcription factor 2 (RUNX2) signaling cascades.^{[1][12]} In angiogenesis, the controlled release of growth factors like Vascular Endothelial Growth Factor (VEGF) from **levan** hydrogels can stimulate the formation of new blood vessels, a critical step in the regeneration of most tissues.^[12]



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Caption: Osteogenesis signaling pathway influenced by **levan** hydrogel scaffolds.





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References

- 1. Hydrogel-Based Scaffolds: Advancing Bone Regeneration Through Tissue Engineering [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydrogel-Based Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced effects of levan hydrogels and bovine grafts on guided bone regeneration: In-vitro and in-vivo analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Characterizing the viscoelastic properties of thin hydrogel-based constructs for tissue engineering applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Hydrogel scaffolds in bone regeneration: Their promising roles in angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
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